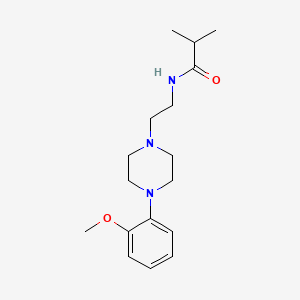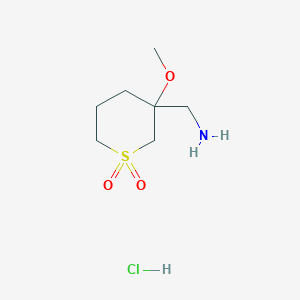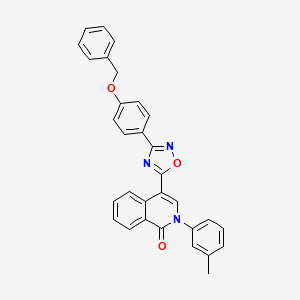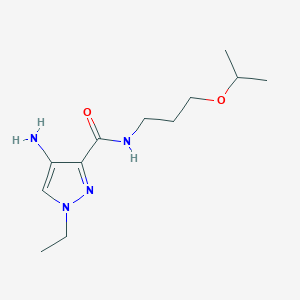![molecular formula C14H18N4O4S B2529346 4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone CAS No. 1005879-90-2](/img/structure/B2529346.png)
4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone" is a derivative of 2-furyl ketone, which is a molecule that has been extensively studied due to its potential therapeutic applications. The molecule consists of a 2-furyl ketone moiety linked to a piperazine ring that is substituted with a sulfonyl group derived from a dimethylpyrazole. This structure is indicative of a compound that could possess a range of biological activities, given the known activities of furyl ketones and piperazine derivatives in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives involves the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by reaction with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3 under reflux conditions . Although the specific synthesis of "4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone" is not detailed, the methodologies described could potentially be adapted for its synthesis by using the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone" has been confirmed using various spectroscopic techniques such as EI-MS, IR, and 1H-NMR . These techniques provide information about the molecular framework, functional groups, and the substitution pattern on the molecule. The presence of the sulfonyl group and the piperazine ring can significantly influence the molecule's three-dimensional conformation and, consequently, its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of furyl ketones and piperazine derivatives can be inferred from the literature. Furyl ketones are known to undergo cycloaddition reactions, as demonstrated by the synthesis of sulfamate-fused piperidin-4-ones via an asymmetric [4 + 2] cycloaddition reaction . Piperazine rings can be functionalized through reactions with sulfonyl chlorides to introduce various substituents, as seen in the synthesis of quinazolinone derivatives . These reactions are crucial for the modification of the core structure to enhance biological activity or modify physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone" and related compounds are essential for their potential therapeutic application. The solubility, stability, and reactivity of these compounds can be influenced by the presence of the sulfonyl and furyl groups. For example, the introduction of sulfonyl groups can improve the solubility in aqueous media, which is beneficial for biological applications . The furyl moiety can contribute to the compound's lipophilicity, affecting its ability to cross cell membranes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Therapeutic Potential
- A study presented the linear synthesis of compounds closely related to "4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone", targeting potential therapeutic applications. These synthesized compounds exhibited considerable inhibitory activity against the α-glucosidase enzyme and were evaluated for their hemolytic and cytotoxic profiles, suggesting their utility in therapeutic interventions (Abbasi et al., 2019).
Anticancer Evaluation
- Another research focused on anticancer activity, where a series of polyfunctional substituted compounds, including those with structural similarities to the mentioned chemical, were screened for their efficacy against a variety of cancer cell lines. Compounds with a piperazine substituent demonstrated significant anticancer properties, showcasing the potential of such structures in cancer therapy (Turov).
Chemical Reactions and Derivatives Synthesis
- Research on the acid-catalyzed reaction of 2-oxabicyclo[4.1.0]hept-3-en-5-one systems into 2-furylacetone derivatives provided insights into the chemical behavior and synthetic potential of related furyl ketone compounds. Such studies contribute to understanding the chemical properties and reactions involving furyl ketones (Yamaoka et al., 1980).
Enzyme Inhibitory Activity
- A detailed study on the synthesis and in silico analysis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives demonstrated their significant enzyme inhibitory activity, with some compounds showing exceptional effects against acetyl- and butyrylcholinesterase. This research underscores the potential use of such compounds in developing therapeutic agents targeting specific enzymes (Hussain et al., 2017).
Catalysis and Chemical Transformations
- Investigations into the catalytic actions of azolium salts on heterocyclic compounds have revealed pathways for synthesizing aryl ketones, including those structurally related to "4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone". Such studies offer valuable insights into developing new synthetic routes for heterocyclic ketones (Miyashita et al., 1990).
Eigenschaften
IUPAC Name |
[4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-11-13(10-16(2)15-11)23(20,21)18-7-5-17(6-8-18)14(19)12-4-3-9-22-12/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROCPWOMGHFXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

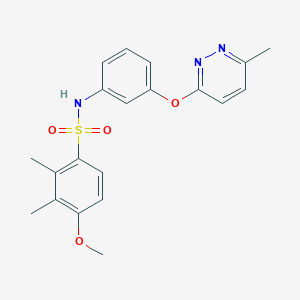
![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)
![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)
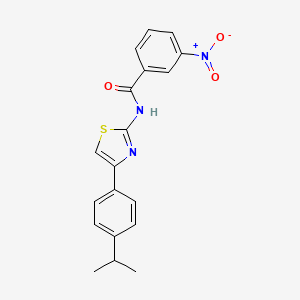
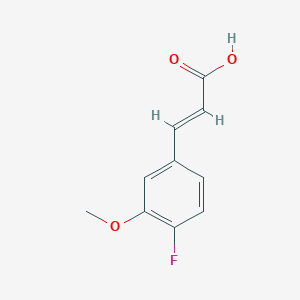
![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)
![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)
